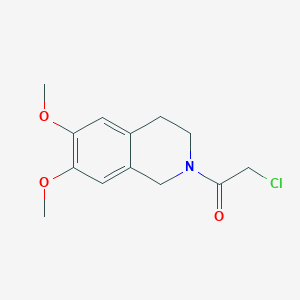
2-(クロロアセチル)-6,7-ジメトキシ-1,2,3,4-テトラヒドロイソキノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring system, along with two methoxy groups at the 6 and 7 positions. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
科学的研究の応用
2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Mode of Action
Based on its chemical structure, it may interact with its targets through covalent bonding, given the presence of a chloroacetyl group .
Biochemical Pathways
Without knowledge of its specific targets, it’s challenging to predict the exact pathways this compound might influence .
Pharmacokinetics
Based on its chemical structure, it is likely to be lipophilic, which could influence its absorption and distribution within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the chloroacetylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One common method is to react 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thioethers, or ethers.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
類似化合物との比較
2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the chloroacetyl group, which may result in different biological activities and reactivity.
2-(Bromoacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a bromoacetyl group instead of a chloroacetyl group, which may affect its reactivity and biological activity.
2-(Chloroacetyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups, which may influence its binding affinity and specificity.
特性
IUPAC Name |
2-chloro-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-17-11-5-9-3-4-15(13(16)7-14)8-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDGBPOMQWRELV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CCl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406704 |
Source


|
| Record name | 2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111631-72-2 |
Source


|
| Record name | 2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the non-planar structure of the N-containing ring in 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline?
A1: The abstract mentions that the N-containing ring in 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline adopts a flattened boat conformation rather than being planar []. This non-planar structure can have implications for the compound's overall shape and its ability to interact with other molecules, such as potential drug targets. This information is valuable for understanding structure-activity relationships and designing analogs with potentially enhanced properties.
Q2: How do intermolecular interactions contribute to the stability of 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in its solid state?
A2: The research highlights the presence of intermolecular C—H⋯O hydrogen bonds in the crystal structure of 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline []. These hydrogen bonds act as attractive forces between adjacent molecules, contributing to the overall stability of the crystal lattice. Understanding these interactions can be beneficial for designing crystallization processes or developing formulations with improved solid-state properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
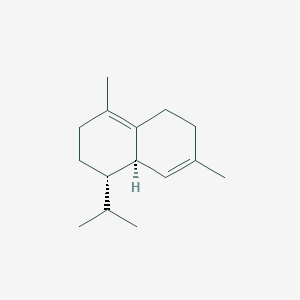

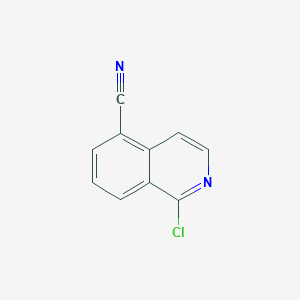
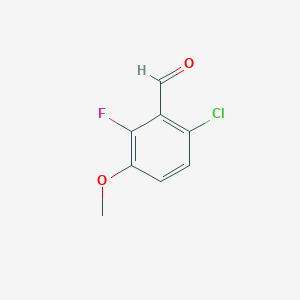
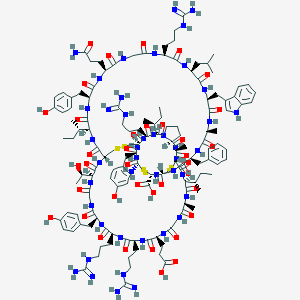
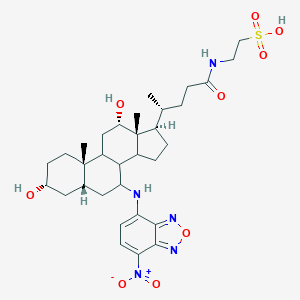
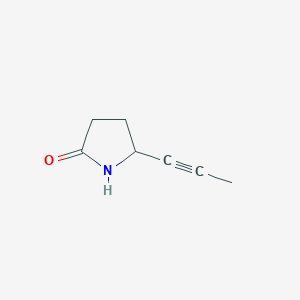
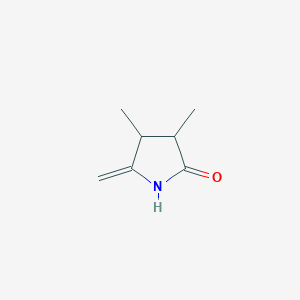
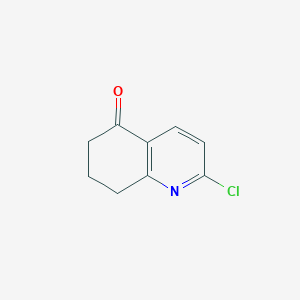
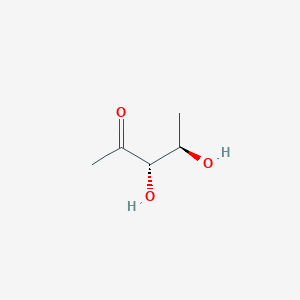
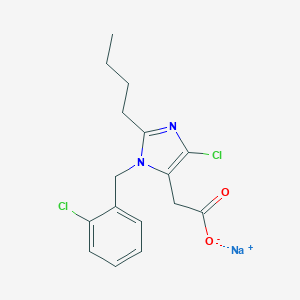
![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)
